4-(1,3-benzoxazol-2-yl)quinoline is a heterocyclic compound that combines the structural features of benzoxazole and quinoline, two important classes of organic compounds known for their diverse biological activities. The compound is notable for its potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents.
The compound can be synthesized through various chemical methods, which will be discussed in detail in the synthesis analysis section. It may also be sourced from commercial suppliers specializing in chemical compounds for research purposes.
4-(1,3-benzoxazol-2-yl)quinoline falls under the category of heterocyclic compounds, specifically classified as a benzoxazole derivative. Its chemical structure includes a benzoxazole ring fused to a quinoline moiety, which contributes to its unique properties and reactivity.
The synthesis of 4-(1,3-benzoxazol-2-yl)quinoline typically involves multi-step reactions. One common approach is the condensation reaction between 2-aminobenzoxazole and a suitable quinoline derivative under acidic or basic conditions.
Technical Details:
The molecular formula of 4-(1,3-benzoxazol-2-yl)quinoline is , with a molecular weight of approximately 221.23 g/mol. The structure features a benzoxazole ring attached to the quinoline framework.
The compound's structure can be visualized using molecular modeling software or databases that provide structural representations based on its SMILES notation.
4-(1,3-benzoxazol-2-yl)quinoline can participate in various chemical reactions:
Types of Reactions:
Technical Details:
The mechanism of action of 4-(1,3-benzoxazol-2-yl)quinoline in biological systems is primarily linked to its interaction with nucleic acids. The compound may intercalate into DNA or RNA structures, potentially disrupting normal cellular processes such as replication and transcription.
Studies have shown that compounds with similar structures exhibit significant anticancer activity by inhibiting cell proliferation and inducing apoptosis in cancer cells.
Relevant data such as melting point and boiling point can be obtained from experimental studies or chemical databases.
4-(1,3-benzoxazol-2-yl)quinoline has several applications in scientific research:
The versatility of this compound makes it a valuable subject for ongoing research in both chemistry and biology, particularly in the search for novel therapeutic agents.
4-(1,3-Benzoxazol-2-yl)quinoline is a polycyclic heteroaromatic compound featuring a quinoline core linked covalently to a benzoxazole moiety at the 4-position. Its systematic IUPAC name is 4-(1,3-benzoxazol-2-yl)quinoline, with alternative names including 2-(quinolin-4-yl)benzoxazole. The molecular formula is C₁₆H₁₀N₂O, yielding a molecular weight of 246.27 g/mol. The quinoline component comprises a benzene ring fused to pyridine, while the benzoxazole unit consists of benzene fused to oxazole (oxygen and nitrogen atoms at positions 1 and 3, respectively) [4].
The molecule adopts a twisted conformation due to steric hindrance between the quinoline and benzoxazole rings. X-ray crystallography of analogous compounds (e.g., 2-(4,5-dihydro-1,3-oxazol-2-yl)quinoline) reveals dihedral angles of ~11.91° between rings, disrupting full planarity [3]. This twist influences electronic delocalization and supramolecular packing. Key bond lengths include C2−N (1.32 Å) and C2−O (1.38 Å) in benzoxazole, consistent with aromatic systems, while the C4−C(benzoxazole) bond in quinoline measures ~1.48 Å, indicating partial single-bond character [3].
Table 1: Physicochemical Properties of 4-(1,3-Benzoxazol-2-yl)quinoline
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₆H₁₀N₂O | Defines elemental composition and isotopic distribution |
Molecular Weight | 246.27 g/mol | Impacts pharmacokinetics and material processing |
LogP (Calculated) | ~4.0 | Indicates high lipophilicity; influences membrane permeability and solubility |
Polar Surface Area | ~38.9 Ų | Predicts moderate cell penetrability |
Aromatic System | Bicyclic | Enables π-π stacking with biomolecules or materials matrices |
The benzoxazole ring provides hydrogen-bond acceptors (N, O), while the quinoline nitrogen acts as a Lewis base. This electronic profile facilitates interactions with biological targets and metal ions. Extended conjugation across both rings results in absorption/emission in the UV-visible range (300–450 nm), suggesting utility in optoelectronics [4].
The synthesis of quinoline-benzoxazole hybrids emerged from classical heterocyclic coupling strategies. Early routes relied on condensation reactions, such as:
Modern advancements focus on catalytic methods and green chemistry:
Table 2: Evolution of Synthetic Methods for Quinoline-Benzoxazole Hybrids
Era | Method | Conditions | Yield Range | Limitations |
---|---|---|---|---|
Pre-2000 | PPA-mediated cyclization | 120–140°C, 6–12 h | 40–65% | Harsh conditions, low yields |
2000–2010 | Lewis acid catalysis | ZnCl₂, toluene, reflux, 8 h | 70–85% | Solvent toxicity |
2010–Present | Nanocatalysis/green activation | Fe₃O₄-IL, solvent-free, 80°C, 3 h | 80–95% | Catalyst synthesis complexity |
Key historical milestones include the structural characterization of related compounds (e.g., 2-(4,5-dihydrooxazol-2-yl)quinoline in 2007) [3] and the development of combinatorial solid-phase synthesis for benzoxazole libraries in the early 2010s [4].
Medicinal Applications
4-(1,3-Benzoxazol-2-yl)quinoline derivatives exhibit broad bioactivity due to dual pharmacophores:
Table 3: Biological Activities of 4-(1,3-Benzoxazol-2-yl)quinoline Analogues
Activity | Target Organism/Cell | Mechanism | Potency |
---|---|---|---|
Anticancer | MCF-7, A549, HeLa | DNA topoisomerase I/IIα inhibition; Hsp90 modulation | IC₅₀: 2–15 µM |
Antibacterial | Bacillus subtilis | Membrane disruption; enzyme inhibition | MIC: 25–100 µg/mL |
Antifungal | Candida albicans | Ergosterol biosynthesis interference | MIC: 50–200 µg/mL |
Insecticidal | Culex pipiens larvae | AChE inhibition; GABA receptor antagonism | LC₅₀: <5 ppm |
Material Science Applications
Challenges include moderate aqueous solubility (LogP ~4.0) and potential metabolic instability. Current research focuses on structural optimization:
CAS No.: 1129-89-1
CAS No.: 6414-57-9
CAS No.:
CAS No.: 990-73-8